molecular formula C13H12O2 B11902570 7-Methoxy-1-methyl-2-naphthaldehyde

7-Methoxy-1-methyl-2-naphthaldehyde

Cat. No.: B11902570
M. Wt: 200.23 g/mol
InChI Key: LLPLUDSTJOLOST-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methoxy-1-methyl-2-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-methoxy-naphthalene with triethylorthoformate via a Grignard reaction . The reaction conditions typically include the use of anhydrous solvents and a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: 7-Methoxy-1-methyl-2-naphthoic acid.

    Reduction: 7-Methoxy-1-methyl-2-naphthyl alcohol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1-methyl-2-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The methoxy and methyl groups can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: Similar structure but with the methoxy group at the 6th position.

    2-Methyl-1-naphthaldehyde: Similar structure but without the methoxy group.

    5-Methoxy-2-methyl-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde: A more complex derivative with additional functional groups.

Uniqueness

7-Methoxy-1-methyl-2-naphthaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the methoxy, methyl, and aldehyde groups provides a distinct chemical profile that can be leveraged in various synthetic and research contexts.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

7-methoxy-1-methylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-9-11(8-14)4-3-10-5-6-12(15-2)7-13(9)10/h3-8H,1-2H3

InChI Key

LLPLUDSTJOLOST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(C=C2)OC)C=O

Origin of Product

United States

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